molecular formula C3F9NdO9S3 B1273043 Neodymium(III) trifluoromethanesulfonate CAS No. 34622-08-7

Neodymium(III) trifluoromethanesulfonate

Cat. No.: B1273043
CAS No.: 34622-08-7
M. Wt: 591.5 g/mol
InChI Key: WYRSPTDNOIZOGA-UHFFFAOYSA-K
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Description

Neodymium(III) trifluoromethanesulfonate, also known as neodymium perfluoromethanesulfonate or neodymium(III) triflate, is a chemical compound with the formula Nd(CF3SO3)3. It is a light purple crystalline powder that is soluble in water and some organic solvents. This compound is known for its high thermal and chemical stability, making it useful in various catalytic applications .

Scientific Research Applications

Neodymium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a Lewis acid catalyst in organic synthesis, facilitating various reactions such as aldol condensations and cycloadditions.

    Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers, fine chemicals, and advanced materials

Safety and Hazards

Neodymium(III) trifluoromethanesulfonate can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Neodymium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions as a catalyst. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the Aldol reaction of silyl enol ethers with aldehydes, dehydration of fructose, Diels-Alder reactions of cyclopentadiene and alkyl acrylates, and α-amination reactions of pyrazolones . These interactions are primarily catalytic, where this compound facilitates the reaction without being consumed in the process.

Cellular Effects

This compound influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties can enhance or inhibit specific biochemical reactions within cells, thereby modulating cellular activities. For example, its role in the polymerization reactions of cyclosiloxanes and direct polycondensation of dicarboxylic acids and diols can impact cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Lewis acid, facilitating various organic reactions by accepting electron pairs from other molecules. This property allows it to catalyze reactions such as regioselective reductive ring opening of benzylidene acetals, Paal-Knorr cyclocondensation, and nitration of benzene . These interactions can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature in closed containers under normal storage and handling conditions . Its stability can be affected by exposure to incompatible materials, dust generation, excess heat, and moisture . Long-term studies have shown that this compound maintains its catalytic properties over extended periods, but degradation can occur under adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as skin and eye irritation, gastrointestinal tract burns, and respiratory irritation . These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its catalytic role. It interacts with enzymes and cofactors to facilitate reactions such as the dehydration of fructose and the Diels-Alder reactions . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its catalytic activity and overall function . The compound’s transport and distribution are crucial for its effectiveness in biochemical reactions.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound exerts its catalytic effects precisely where needed, enhancing its efficiency in biochemical reactions.

Preparation Methods

Neodymium(III) trifluoromethanesulfonate can be synthesized through the reaction of neodymium oxide or neodymium chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through crystallization and solvent evaporation techniques .

Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is often produced in facilities equipped with advanced purification systems to meet the stringent requirements of industrial applications .

Chemical Reactions Analysis

Neodymium(III) trifluoromethanesulfonate is a versatile catalyst that participates in various chemical reactions, including:

    Catalytic Dehydration of Fructose: This reaction converts fructose into 5-hydroxymethylfurfural, a valuable platform chemical.

    Diels-Alder Reactions: It catalyzes the cycloaddition of cyclopentadiene and alkyl acrylates.

    α-Amination Reactions: It facilitates the amination of pyrazolones.

    Polymerization Reactions: It is used in the polymerization of cyclosiloxanes.

    Direct Polycondensation: It aids in the polycondensation of dicarboxylic acids and diols.

    Regioselective Reductive Ring Opening: It catalyzes the ring opening of benzylidene acetals.

    Paal-Knorr Cyclocondensation: It is involved in the synthesis of pyrroles.

    Nitration of Benzene: It catalyzes the nitration process

Common reagents used in these reactions include silyl enol ethers, aldehydes, and various organic substrates. The major products formed depend on the specific reaction but often include complex organic molecules and polymers .

Comparison with Similar Compounds

Neodymium(III) trifluoromethanesulfonate is unique among similar compounds due to its high thermal and chemical stability, as well as its solubility in water and organic solvents. Similar compounds include:

  • Ytterbium(III) trifluoromethanesulfonate
  • Dysprosium(III) trifluoromethanesulfonate
  • Yttrium(III) trifluoromethanesulfonate
  • Lanthanum(III) trifluoromethanesulfonate
  • Copper(II) trifluoromethanesulfonate
  • Magnesium trifluoromethanesulfonate
  • Scandium(III) triflate
  • Calcium trifluoromethanesulfonate .

These compounds share similar catalytic properties but differ in their specific applications and reactivity profiles. This compound stands out due to its versatility and effectiveness in a wide range of reactions.

Properties

IUPAC Name

neodymium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Nd/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRSPTDNOIZOGA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Nd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9NdO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370048
Record name Neodymium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34622-08-7
Record name Neodymium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neodymium(III) trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is high-energy X-ray absorption spectroscopy (EXAFS) advantageous for studying the structure of Neodymium(III) trifluoromethanesulfonate compared to traditional L3-edge EXAFS?

A1: High-energy EXAFS, particularly at the K-edge, offers several advantages over traditional L3-edge EXAFS for investigating the structure of this compound []:

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